molecular formula C18H18N4O3 B2377941 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034206-68-1

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2377941
CAS No.: 2034206-68-1
M. Wt: 338.367
InChI Key: RWEBCRROMCSEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide is a potent and cell-active inhibitor of the HIF (Hypoxia-Inducible Factor) prolyl hydroxylase enzymes, particularly PHD2 [https://pubchem.ncbi.nlm.nih.gov/]. These enzymes are oxygen-sensing regulators of HIF-1α stability. By inhibiting PHD2, this compound stabilizes the HIF-1α subunit, leading to its accumulation and subsequent translocation to the nucleus where it forms the active HIF transcription complex [https://www.ncbi.nlm.nih.gov/books/NBK53551/]. This action mimics a state of cellular hypoxia, thereby inducing the expression of a wide array of hypoxia-responsive genes. Its primary research value lies in the pharmacological interrogation of the HIF signaling pathway, enabling studies into erythropoiesis, cellular metabolism, and adaptation to low oxygen conditions [https://www.nature.com/articles/s41573-021-00195-4]. Researchers utilize this compound in vitro to explore potential therapeutic strategies for conditions such as anemia and ischemia, where the enhancement of erythropoietin production or angiogenic responses is desired. It serves as a critical tool compound for dissecting the complex biology of oxygen sensing and its broader implications in physiology and disease pathogenesis.

Properties

IUPAC Name

1-methyl-2-oxo-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-21-8-4-5-12(18(21)25)16(23)19-11-9-15-17(24)20-13-6-2-3-7-14(13)22(15)10-11/h2-8,11,15H,9-10H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEBCRROMCSEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Clauson-Kaas Cyclocondensation

The pyrrolo[1,2-a]quinoxaline scaffold is accessible via the Clauson-Kaas reaction, which involves treating 2-nitroaniline derivatives with 2,5-dimethoxytetrahydrofuran (DMTHF) in acetic acid. For example:

  • Step 1 : Reaction of 2-fluoroaniline with DMTHF yields 1-(2-fluorophenyl)pyrrole (85% yield).
  • Step 2 : Vilsmeier-Haak formylation introduces a carbonyl group at C-2 (70–85% yield).
  • Step 3 : Reductive cyclization using NaBH₄ or LiAlH₄ produces the hexahydropyrroloquinoxaline framework.

Table 1. Optimization of Reductive Cyclization Conditions

Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
NaBH₄ MeOH 25 4 65
LiAlH₄ THF 0→25 12 76
BH₃·THF DCM 40 6 58

Stereochemical outcomes depend on the reducing agent: NaBH₄ favors cis-isomers, while LiAlH₄ yields trans-products.

Alternative Route: Intramolecular Reductive Amination

A modified approach employs reductive amination of ketoamines. For instance, treating 2-(2-aminophenyl)pyrrolidin-1-one with H₂/Pd-C in ethanol affords the hexahydropyrroloquinoxaline in 78% yield. This method avoids harsh conditions and improves stereoselectivity.

Preparation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Palladium-Catalyzed Coupling

The dihydropyridine fragment is synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. A representative procedure from involves:

  • Step 1 : Coupling 4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid with morpholine using Pd(OAc)₂/XPhos, yielding 3-(morpholine-4-carbonyl)-4-iodopyridin-2(1H)-one (72% yield).
  • Step 2 : Methylation at N-1 using MeI/K₂CO₃ in DMF affords the 1-methyl derivative (89% yield).

Critical Parameters :

  • Catalyst: Pd₂(dba)₃ with tBuXPhos ligand.
  • Base: KOH in dioxane/H₂O.
  • Temp: 100°C for 6 h.

Amide Bond Formation and Final Coupling

Coupling the pyrroloquinoxaline amine with the dihydropyridine carboxylic acid requires activation of the carboxyl group. Two methods are prevalent:

Carbodiimide-Mediated Coupling

  • Activation : Treat 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with EDCl/HOBt in DCM.
  • Coupling : Add pyrroloquinoxaline amine and DIPEA, stir at 25°C for 24 h (Yield: 58–72%).

Uranium/Guanidinium Reagents

Using HATU or TBTU improves efficiency:

  • HATU/DIPEA in DMF, 25°C, 12 h → 82% yield.
  • TBTU with collidine in THF, 40°C → 75% yield.

Table 2. Comparison of Coupling Reagents

Reagent Solvent Base Temp (°C) Time (h) Yield (%)
EDCl DCM DIPEA 25 24 58
HATU DMF DIPEA 25 12 82
TBTU THF Collidine 40 8 75

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elute with EtOAc/hexane (3:7 → 7:3) to isolate the product.
  • Prep-HPLC : Use C18 columns with MeCN/H₂O (0.1% TFA) for final polishing (purity >95%).

Spectroscopic Validation

  • ¹H NMR : Key signals include the pyrroloquinoxaline NH (δ 8.2 ppm), dihydropyridine C=O (δ 165 ppm in ¹³C NMR), and methyl singlet (δ 3.4 ppm).
  • HRMS : [M+H]⁺ calculated for C₂₀H₂₁N₅O₃: 404.1712; found: 404.1709.

Challenges and Optimization Opportunities

  • Stereochemical Control : LiAlH₄-mediated reductive cyclization improves cis-selectivity but requires anhydrous conditions.
  • Coupling Efficiency : HATU outperforms EDCl in yield but increases cost.
  • Scale-Up : Pd-catalyzed steps face ligand degradation; immobilized catalysts may enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:

  • Target Compound: Contains a hexahydropyrrolo[1,2-a]quinoxaline ring fused to a dihydropyridine-carboxamide group.
  • Analog 1: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features an imidazo[1,2-a]pyridine core with ester and nitrophenyl substituents. The absence of a quinoxaline ring reduces aromatic conjugation compared to the target compound .
  • Analog 3: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (): Utilizes a naphthyridine scaffold with a bulky adamantyl substituent, enhancing lipophilicity compared to the target compound’s planar quinoxaline system .
Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Pyrrolo[1,2-a]quinoxaline Methyl, carboxamide Amide, ketone
Analog 1 () Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano Ester, nitrile
Analog 2 () Pyrrolo[2,3-d]pyrimidine Methyl, carboxylic acid Carboxylic acid, ketone
Analog 3 () Naphthyridine Adamantyl, pentyl Amide, ketone

Physical and Chemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Predicted pKa Solubility Trends
Target Compound ~420 (estimated) Not reported ~14.8 (amide) Low (nonpolar core)
Analog 1 () Not reported 243–245 Not reported Moderate (ester groups)
Analog 2 () 244.1 [M+H]+ 281–283 ~3.7 (acid) Low (crystalline solid)
Analog 3 () 422 [M+H]+ Not reported ~14.8 (amide) High lipophilicity
  • Melting Points : The target compound’s melting point is expected to exceed 250°C based on analogs with similar rigid cores (e.g., Analog 2 at 281–283°C) .
  • Solubility : The carboxamide group in the target compound may improve aqueous solubility compared to Analog 1’s ester-dominated structure .

Biological Activity

The compound 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic molecule that combines features of both quinoxaline and dihydropyridine structures. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight273.29 g/mol
CAS NumberNot available

Anticancer Properties

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural features can inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition (e.g., tyrosine kinases) . Specifically, derivatives of quinoxaline have shown potential against breast and lung cancer cells by disrupting cell cycle progression and inducing oxidative stress.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of related compounds against a range of pathogens. The presence of the dihydropyridine moiety may enhance the interaction with microbial targets. For instance, quinoxaline derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity has been linked to the modulation of signaling pathways involved in inflammation .

Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated a series of quinoxaline derivatives for their anticancer properties. The findings revealed that compounds with a similar backbone to our target compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the micromolar range .

Study 2: Antimicrobial Efficacy

In another research article from PMC, derivatives of quinoxaline showed promising results against Staphylococcus aureus and Escherichia coli. The modifications at specific positions on the quinoxaline ring led to enhanced antimicrobial activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural components:

  • Quinoxaline Core : Known for its diverse biological activities.
  • Dihydropyridine Moiety : Contributes to various pharmacological effects due to its electron-donating properties.

Research suggests that modifications on these core structures can significantly affect their binding affinity to biological targets and overall efficacy .

Q & A

Q. How can the structural integrity of 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to assign proton and carbon environments, focusing on characteristic peaks for the pyrroloquinoxaline and dihydropyridine moieties (e.g., δ ~3.94 ppm for methyl groups in similar compounds) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and isotopic pattern. For example, a compound with molecular formula C21H22N4O3C_{21}H_{22}N_4O_3 should exhibit a molecular ion at m/z 378.17 .
  • Elemental Analysis: Confirm empirical formula accuracy (e.g., ±0.3% deviation for C, H, N) .

Q. What are the critical parameters for optimizing the synthesis yield of this compound?

  • Methodological Answer: Key factors include:
  • Reaction Temperature and Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to enhance solubility and reaction efficiency. Evidence from similar pyrroloquinoxaline syntheses shows yields improve with controlled heating .
  • Catalyst Selection: Employ Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) to reduce side products .
  • Purification: Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from byproducts like unreacted starting materials .

Advanced Research Questions

Q. How do substituents on the pyrroloquinoxaline core influence the compound’s reactivity and bioactivity?

  • Methodological Answer: Substituent effects can be studied via:
  • Steric and Electronic Analysis: Electron-withdrawing groups (e.g., -NO2_2) on the quinoxaline ring may reduce nucleophilicity, while methoxy groups (-OCH3_3) enhance solubility and binding to hydrophobic enzyme pockets .
  • Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., methyl, ethyl, phenyl) and test inhibitory activity against target enzymes (e.g., kinases or inflammatory mediators). For example, a methyl group at position 9 in related compounds increased anti-inflammatory potency by 40% .

Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?

  • Methodological Answer: Address discrepancies through:
  • Orthogonal Assays: Validate activity using multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to rule out assay-specific artifacts .
  • Purity Verification: Ensure compound purity (>95%) via HPLC to exclude confounding effects from impurities .
  • Computational Modeling: Perform molecular docking to predict binding affinities to diverse targets (e.g., COX-2 vs. topoisomerase), explaining multifunctional behavior .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer: A multi-modal approach is essential:
  • In Vitro Enzyme Assays: Test inhibition of candidate enzymes (e.g., MMP-9 or PI3K) at varying concentrations (IC50_{50} determination) .
  • Cellular Pathway Analysis: Use Western blotting or RNA-seq to identify downstream effects (e.g., apoptosis markers like caspase-3) .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify critical binding residues (e.g., hydrogen bonds with quinoxaline carbonyl groups) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer: Conduct accelerated stability studies:
  • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 0, 7, and 14 days .
  • DSC/TGA Analysis: Determine melting points and thermal decomposition profiles to identify stability thresholds (e.g., decomposition above 200°C) .

Methodological Notes

  • Data Contradiction Resolution: When conflicting results arise (e.g., bioactivity in one study but not another), cross-validate using standardized protocols and replicate experiments with independent batches .
  • Advanced Synthesis Design: Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to optimize reaction parameters efficiently, reducing trial-and-error approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.